
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Overview
Description
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide typically involves the reaction of 4-bromo-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be summarized as follows:
Starting Material: 4-bromo-3-fluoroaniline
Reagent: Methoxyacetyl chloride
Base: Triethylamine
Solvent: Dichloromethane
Reaction Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The methoxy and methyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide has been investigated for its potential anticancer properties. Its structure allows for interactions with specific biological targets, potentially inhibiting tumor growth. For instance, derivatives of similar compounds have shown efficacy against various cancer cell lines by disrupting critical cellular pathways involved in proliferation and survival.
Case Study: Enzalutamide Synthesis
The synthesis of enzalutamide, a drug used in prostate cancer treatment, involves intermediates that are structurally related to this compound. A patent describes an improved process for synthesizing enzalutamide using 4-bromo-2-fluoro-N-methylbenzamide as a precursor, highlighting the importance of such compounds in drug development .
Antimicrobial Properties
Recent studies have suggested that compounds with similar structural motifs exhibit antimicrobial activity. The presence of halogen atoms and methoxy groups can enhance the lipophilicity and bioactivity of the molecules, making them suitable candidates for further exploration as antimicrobial agents.
Case Study: Antimicrobial Screening
A study screened several benzamide derivatives, including those structurally akin to this compound, against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Neurological Research
The compound may also play a role in neurological research due to its ability to cross the blood-brain barrier (BBB). This property makes it a candidate for studying neurodegenerative diseases and central nervous system (CNS) disorders.
Potential Mechanism
Compounds similar to this compound have been shown to interact with neurotransmitter systems, potentially modulating synaptic transmission and offering insights into treatments for conditions like Alzheimer’s disease or Parkinson’s disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can provide valuable insights into optimizing its pharmacological properties. Modifications to the benzamide structure can lead to variations in potency and selectivity towards biological targets.
Data Table: SAR Insights
Modification | Effect on Activity | Reference |
---|---|---|
Fluorine Substitution | Increased lipophilicity | |
Methoxy Group | Enhanced solubility | |
Bromine Presence | Improved target binding |
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various solvents and reagents have been tested to improve reaction conditions.
Synthesis Overview
Common methods include using N,N-Dimethylformamide (DMF) as a solvent in coupling reactions, which has been shown to yield higher purity products when compared to other solvents .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide: Similar structure with the positions of bromine and fluorine atoms interchanged.
4-Bromo-3-methoxy-N-methylbenzamide: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: Similar structure with the fluorine atom in a different position.
Uniqueness
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS No. 343564-56-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrFNO2, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with methoxy and methyl functional groups attached to the nitrogen atom. These structural features contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function through:
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : It has shown potential antimicrobial activity against a range of pathogens, indicating its usefulness in treating infectious diseases.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Studies : In a study involving human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 1 to 10 µM, indicating potent antitumor properties .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 5 | Induction of apoptosis |
MCF-7 | 8 | Cell cycle arrest |
A549 | 3 | Inhibition of proliferation |
- Antimicrobial Activity : A recent investigation reported that the compound exhibited MIC values below 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 30 |
P. aeruginosa | 40 |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine under controlled conditions . This synthetic pathway is crucial for producing high yields suitable for further biological testing.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for preparing 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide?
Methodological Answer: The synthesis typically involves multi-step procedures, such as:
Bromination/Fluorination : Introducing bromine and fluorine substituents to the benzamide core under controlled conditions (e.g., using halogenation agents like NBS or Selectfluor) .
Amide Formation : Reacting the halogenated benzoic acid derivative with N-methoxy-N-methylamine via coupling reagents (e.g., DCC/HOBt) at low temperatures (-50°C) to avoid side reactions .
Purification : Column chromatography or recrystallization in non-polar solvents (e.g., pentanes/diethyl ether) to isolate the product.
Critical Considerations :
- Use inert atmospheres (argon/nitrogen) to prevent decomposition of sensitive intermediates .
- Monitor reaction progress via TLC or LC-MS to ensure complete conversion .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Key signals include:
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. Key metrics include bond lengths (C-Br: ~1.89 Å, C-F: ~1.35 Å) and dihedral angles to confirm stereochemistry .
- Mass Spectrometry : ESI-MS confirms molecular weight (m/z ~262.08 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?
Methodological Answer:
- Root-Cause Analysis :
- Check for residual solvents (e.g., DCM, acetonitrile) via ¹H NMR; use high-vacuum drying if necessary .
- Verify regioselectivity of halogenation using NOESY or HSQC to distinguish positional isomers .
- Assess purity via DSC (decomposition peaks >150°C indicate impurities) .
- Mitigation Strategies :
Q. What are the mutagenicity risks and safety protocols for handling this compound?
Methodological Answer:
- Mutagenicity Assessment :
- Ames II Testing : Compare mutagenic potential to controls (e.g., benzyl chloride). Evidence suggests low mutagenicity but requires PPE .
- Safety Protocols :
- Ventilation : Use fume hoods for weighing and reactions involving volatile intermediates (e.g., acyl chlorides) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep at -20°C in amber vials to prevent photodegradation .
Q. What are the potential applications of this compound in medicinal chemistry and drug discovery?
Methodological Answer:
- Lead Optimization :
- Biological Screening :
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYYEMJPXWFKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624653 | |
Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-56-7 | |
Record name | 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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